molecular formula C17H13N3O B1223741 N-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-(4-methylphenyl)amine

N-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-(4-methylphenyl)amine

Cat. No.: B1223741
M. Wt: 275.3 g/mol
InChI Key: CAZVRVVZXFTMFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-(4-methylphenyl)amine is a compound that belongs to the class of heterocyclic aromatic compounds It features a benzofuro[3,2-d]pyrimidine core structure with an N-(4-methylphenyl) substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-(4-methylphenyl)amine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives under microwave conditions . This method is advantageous due to its efficiency and reduced reaction times compared to conventional heating methods.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow microreactor systems can enhance the efficiency and scalability of the synthesis process . These systems allow for precise control of reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-(4-methylphenyl)amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-(4-methylphenyl)amine involves its interaction with specific molecular targets. It acts as an inhibitor of certain kinases, which are enzymes that play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can modulate various cellular processes, including cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-(4-methylphenyl)amine is unique due to its benzofuro[3,2-d]pyrimidine core structure, which imparts specific chemical and biological properties. Its ability to act as a kinase inhibitor makes it a valuable compound for further research and development in medicinal chemistry .

Properties

Molecular Formula

C17H13N3O

Molecular Weight

275.3 g/mol

IUPAC Name

N-(4-methylphenyl)-[1]benzofuro[3,2-d]pyrimidin-4-amine

InChI

InChI=1S/C17H13N3O/c1-11-6-8-12(9-7-11)20-17-16-15(18-10-19-17)13-4-2-3-5-14(13)21-16/h2-10H,1H3,(H,18,19,20)

InChI Key

CAZVRVVZXFTMFC-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)NC2=NC=NC3=C2OC4=CC=CC=C43

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC=NC3=C2OC4=CC=CC=C43

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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